molecular formula C18H20N6O4S B2552640 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021055-33-3

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2552640
CAS No.: 1021055-33-3
M. Wt: 416.46
InChI Key: XWHTUKDNPJXMDL-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Activity

Research highlights the synthesis of fused pyridazines with cyclic amines, showing significant antihistaminic activity and an inhibitory effect on eosinophil infiltration. A specific compound, identified as TAK-427, was found to inhibit eosinophil infiltration effectively in the skin caused by topical antigen challenges, indicating its potential as a therapeutic agent for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-diabetic Activity

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds were developed as anti-diabetic medications, showing strong inhibition potential and excellent antioxidant and insulinotropic activity, highlighting their significance in managing diabetes (Bindu et al., 2019).

Antimicrobial and Antimalarial Activity

New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized and screened for in vitro antimicrobial activity against various bacteria and for antifungal and antimalarial activity. This research indicates the potential use of these compounds in developing new antimicrobial and antimalarial drugs (Bhatt et al., 2016).

Prostate Cancer Treatment

A compound designed as AZD3514, targeting the androgen receptor for the treatment of advanced prostate cancer, was identified. The synthesis involved addressing certain physical property issues and led to a clinical candidate undergoing Phase I clinical trials, showcasing the application in cancer therapeutics (Bradbury et al., 2013).

Antioxidant Activity

A novel series of compounds were designed and synthesized, targeting dihydrofolate reductase (DHFR) inhibition. Among these, some derivatives revealed excellent broad-spectrum antimicrobial activity and were identified as active DHFR inhibitors with potent antioxidant properties. These findings suggest their potential in developing new antioxidant agents (Othman et al., 2020).

Properties

IUPAC Name

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-13-19-20-17-4-5-18(21-24(13)17)22-6-8-23(9-7-22)29(25,26)14-2-3-15-16(12-14)28-11-10-27-15/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHTUKDNPJXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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